N-((3R,4R)-1,4-dimethylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Overview
Description
N-((3R,4R)-1,4-dimethylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C14H21N5 and its molecular weight is 259.35 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound, also known as (3R,4R)-N,1,4-trimethyl-N-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-3-amine, is the enzyme Janus Kinase 3 (JAK3) . JAK3 is a key component of intracellular signaling pathways regulating growth and survival .
Mode of Action
This compound acts as an inhibitor of JAK3 . By binding to the ATP-binding site of JAK3, it prevents the phosphorylation and activation of STAT proteins, which are downstream targets of JAK3 . This inhibition disrupts the JAK-STAT signaling pathway, leading to reduced cell proliferation and survival .
Biochemical Pathways
The compound primarily affects the JAK-STAT signaling pathway . This pathway is crucial for transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which triggers DNA transcription and activity of various genes .
Pharmacokinetics
Variations in the linker group between the piperidine and the lipophilic substituent have led to the identification of potent and orally bioavailable inhibitors of pkb .
Biochemical Analysis
Biochemical Properties
N-((3R,4R)-1,4-dimethylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. This compound interacts with enzymes such as purine nucleoside phosphorylase (PNP), which is involved in purine metabolism . The interaction with PNP is competitive, with the compound binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to a decrease in the breakdown of purine nucleosides, which has implications for cellular metabolism and immune response modulation.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce cell cycle arrest and apoptosis in cancer cells by inhibiting key kinases involved in cell proliferation . Additionally, it affects the expression of genes related to cell survival and apoptosis, thereby modulating cellular responses to stress and damage.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes such as PNP, inhibiting their activity . This binding is facilitated by the compound’s structural compatibility with the enzyme’s active site. Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its efficacy and potency. In vitro studies have shown that the compound remains stable under specific conditions, but its activity can decrease over prolonged exposure to light and heat . Long-term effects on cellular function include sustained inhibition of enzyme activity and prolonged cell cycle arrest, which can lead to reduced cell proliferation and increased apoptosis .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits target enzymes and modulates cellular processes without causing significant toxicity . At higher doses, toxic effects such as liver damage and immune suppression have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to purine metabolism. The compound interacts with enzymes such as PNP, leading to altered metabolic flux and changes in metabolite levels . These interactions can affect the overall metabolic balance within cells, influencing energy production and nucleotide synthesis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments . This distribution is crucial for its activity, as it ensures that the compound reaches its target enzymes and exerts its effects efficiently.
Subcellular Localization
The subcellular localization of this compound is essential for its function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and regulatory proteins . Additionally, it can be transported to the nucleus, where it modulates gene expression by interacting with nuclear transcription factors . This dual localization allows the compound to exert its effects on multiple cellular processes, including metabolism and gene regulation.
Properties
IUPAC Name |
N-[(3R,4R)-1,4-dimethylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5/c1-10-5-7-18(2)8-12(10)19(3)14-11-4-6-15-13(11)16-9-17-14/h4,6,9-10,12H,5,7-8H2,1-3H3,(H,15,16,17)/t10-,12+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFDYZNTNVHTGH-PWSUYJOCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.